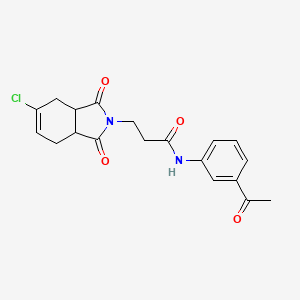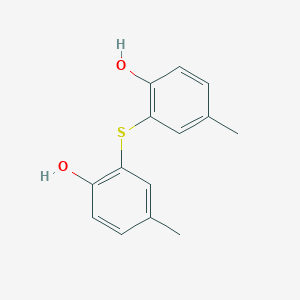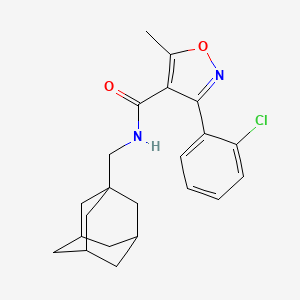
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine
描述
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine, also known as PHCCC, is a synthetic compound that has gained attention in scientific research due to its potential as a selective positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4).
作用机制
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine is a positive allosteric modulator of mGluR4, a receptor that plays a role in regulating glutamate release in the brain. By binding to a specific site on the receptor, this compound enhances its activity, leading to increased release of dopamine and other neurotransmitters. This mechanism of action is thought to underlie its potential therapeutic effects in neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to enhancing dopamine release, it has been shown to increase the release of glutamate and GABA in the brain. It also has anxiolytic effects, reducing anxiety-like behavior in animal models. However, it is important to note that the exact physiological effects of this compound are still being studied and may vary depending on the specific experimental conditions.
实验室实验的优点和局限性
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has several advantages for lab experiments. It is a selective modulator of mGluR4, meaning that it does not affect other glutamate receptors, reducing the potential for off-target effects. It also has a relatively long half-life, allowing for sustained effects in experiments. However, this compound is not without limitations. Its solubility in water is limited, making it difficult to administer in certain experimental conditions. Additionally, its effects may vary depending on the specific experimental conditions, making it important to carefully control for these factors in studies.
未来方向
There are several future directions for research on 4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Further studies are needed to determine the optimal dosing and administration of this compound in these conditions. Additionally, there is interest in exploring the potential of other positive allosteric modulators of mGluR4, as well as the use of this compound in combination with other drugs or therapies. Finally, there is a need for further studies to better understand the biochemical and physiological effects of this compound and its potential mechanisms of action.
科学研究应用
4-(1H-imidazol-4-ylcarbonyl)-2-(2-phenylethyl)morpholine has been studied for its potential therapeutic effects in neurological disorders such as Parkinson's disease, schizophrenia, and addiction. It has been shown to enhance the release of dopamine in the striatum, a region of the brain involved in motor control and reward processing, suggesting its potential as a treatment for Parkinson's disease. Additionally, this compound has been shown to improve cognitive function in animal models of schizophrenia and reduce drug-seeking behavior in models of addiction.
属性
IUPAC Name |
1H-imidazol-5-yl-[2-(2-phenylethyl)morpholin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(15-10-17-12-18-15)19-8-9-21-14(11-19)7-6-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZHHWNKLKDDPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CN=CN2)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4085242.png)

![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)
![methyl [4-({[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonothioyl}amino)phenyl]acetate](/img/structure/B4085273.png)


![2-chloro-N-(4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4085288.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)

![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)